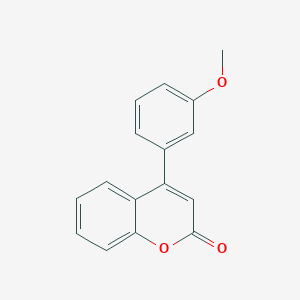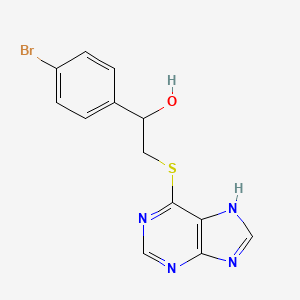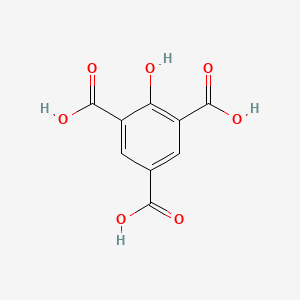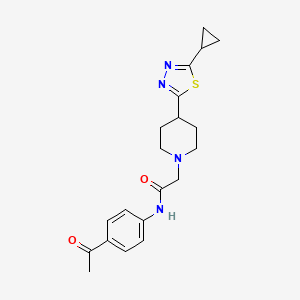![molecular formula C12H8Cl3N3O3S B14136882 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide CAS No. 400841-01-2](/img/structure/B14136882.png)
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide is a chemical compound known for its application as a herbicide. It is used to control broadleaf weeds in various crops, including wheat, barley, and oats . This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy and low toxicity to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with 3,6-dichloropyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Sulfonamide and pyridine derivatives are the major products of hydrolysis.
Scientific Research Applications
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their mechanisms of action.
Biology: The compound is studied for its effects on plant physiology and its potential use in weed management.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.
Metsulfuron-methyl: Known for its use in controlling broadleaf weeds and some grasses.
Uniqueness
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide is unique due to its specific chemical structure, which provides high selectivity and efficacy in weed control. Its low toxicity to mammals and environmental persistence make it a valuable tool in agricultural weed management .
Properties
CAS No. |
400841-01-2 |
|---|---|
Molecular Formula |
C12H8Cl3N3O3S |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(3,6-dichloropyridin-2-yl)urea |
InChI |
InChI=1S/C12H8Cl3N3O3S/c13-7-3-1-2-4-9(7)22(20,21)18-12(19)17-11-8(14)5-6-10(15)16-11/h1-6H,(H2,16,17,18,19) |
InChI Key |
JHAJDHQIHLYHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


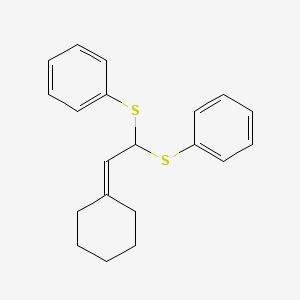
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)

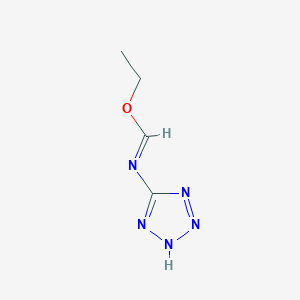
![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)

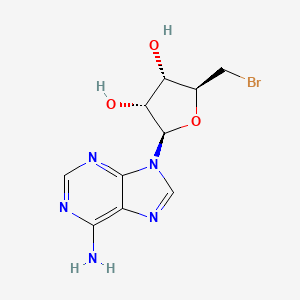
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
